ent-Tedizolid Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tedizolid phosphate is an antibiotic belonging to the oxazolidinone class. It inhibits bacterial protein synthesis and is effective in treating certain Gram-positive bacterial infections . It is marketed under the brand name Sivextro . Tedizolid phosphate is a prodrug that is converted to tedizolid, the active moiety .
Molecular Structure Analysis
Tedizolid phosphate has a molecular formula of C17H16FN6O6P and an average molecular weight of 450.323 . It is a small molecule .Chemical Reactions Analysis
Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . It is four-fold more potent than linezolid and has the potential to treat pathogens less susceptible to linezolid .Physical And Chemical Properties Analysis
Tedizolid phosphate has a molecular weight of 450.32 and is soluble in DMSO at 22 mg/mL . It is available in both oral tablet and powder for intravenous injection forms .Scientific Research Applications
Antimicrobial Studies
Tedizolid Phosphate is a powerful chemical compound used in scientific research. Its versatile applications range from antimicrobial studies to drug development. It’s a novel 5-Hydroxymethyl-Oxazolidinone class of antibiotic and is effective against many drug-resistant bacterial infections .
Drug Development
Tedizolid Phosphate is used in drug development, particularly in the creation of new formulations for better solubility and bioavailability . For instance, nanocrystals of Tedizolid Phosphate have been developed for better solubility .
Topical Ocular Application
Tedizolid Phosphate has been used in the development of nanocrystals for topical ocular application. This is aimed at improving solubilization and in vitro drug release . This application is particularly useful for treating ocular infections.
Treatment of MRSA-related Ocular and Orbital Infections
Tedizolid Phosphate has been encapsulated in chitosan nanoparticles for the treatment of MRSA-related ocular and orbital infections . This non-invasive topical application is a promising approach for treating these types of infections.
Prevention of Cisplatin-Induced Hearing Loss
Research has shown that Tedizolid Phosphate can prevent cisplatin-induced hearing loss without decreasing its anti-tumor effect . This makes it a potential candidate for preventing ototoxicity in clinical settings.
Inhibition of ERK Phosphorylation
The protective effect of Tedizolid Phosphate against cisplatin-induced hair cell loss is achieved mainly by inhibiting the phosphorylation of ERK . This mechanism of action could be leveraged in other therapeutic applications.
Mechanism of Action
Target of Action
Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets Gram-positive bacteria . It is particularly effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .
Mode of Action
Tedizolid phosphate inhibits bacterial protein synthesis . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . The L3 and L4 ribosomal proteins, located proximally to the 23S rRNA, are the primary targets of tedizolid . Mutations in these proteins appear to disturb the interactions between oxazolidinones and the peptidyl transferase center (PTC), thereby inhibiting protein synthesis .
Biochemical Pathways
Tedizolid phosphate affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, it prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the circulating active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This process is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid’s high bioavailability allows for once-daily dosing in both oral and intravenous forms .
Result of Action
The primary result of tedizolid’s action is the inhibition of bacterial protein synthesis, leading to the effective treatment of certain Gram-positive bacterial infections . Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .
Action Environment
The efficacy and stability of tedizolid can be influenced by environmental factors such as the presence of drug-resistant bacteria. For instance, tedizolid is generally effective against multidrug-resistant Gram-positive bacteria . Its minimum inhibitory concentrations appear to be largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks .
Safety and Hazards
Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis of ent-Tedizolid Phosphate can be achieved through a multi-step process that involves the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-Methyl-3-nitrobenzoic acid", "Diethyl malonate", "Methyl iodide", "Benzylamine", "Triethylamine", "Sodium borohydride", "Sodium hydroxide", "Phosphoric acid" ], "Reaction": [ "Step 1: Conversion of 2-Methyl-3-nitrobenzoic acid to ethyl 2-methyl-3-nitrobenzoate through esterification with diethyl malonate in the presence of catalytic amount of HCl", "Step 2: Reduction of ethyl 2-methyl-3-nitrobenzoate to ethyl 2-methyl-3-aminobenzoate using sodium borohydride", "Step 3: Alkylation of ethyl 2-methyl-3-aminobenzoate with methyl iodide in the presence of triethylamine to form ethyl 2-methyl-3-(methylamino)benzoate", "Step 4: Hydrolysis of ethyl 2-methyl-3-(methylamino)benzoate to 2-methyl-3-(methylamino)benzoic acid using sodium hydroxide", "Step 5: Conversion of 2-methyl-3-(methylamino)benzoic acid to ent-Tedizolid Phosphate through phosphorylation with phosphoric acid" ] } | |
CAS RN |
1835340-19-6 |
Molecular Formula |
C₁₇H₁₆FN₆O₆P |
Molecular Weight |
450.32 |
synonyms |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.